molecular formula C12H8S B1357011 Dibenzothiophene-d8 CAS No. 33262-29-2

Dibenzothiophene-d8

Cat. No. B1357011
Key on ui cas rn: 33262-29-2
M. Wt: 192.31 g/mol
InChI Key: IYYZUPMFVPLQIF-PGRXLJNUSA-N
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Patent
US04178431

Procedure details

Benzidine sulfone used as the diamine component in the synthesis of the novel copolyamide is a known compound, and it can be prepared, for example, by a method comprising reacting biphenyl with sulfur in the presence of anhydrous aluminum chloride to form dibenzothiophene, oxidizing dibenzothiophene with hydrogen peroxide to form dibenzothiophene-5,5'-dioxide, nitrating the dioxide with concentrated nitric acid to form 3,7-dinitrodibenzothiophene-5,5'-dioxide and reducing the so formed dioxide with stannous chloride in the state acidified by hydrochloric acid to form benzidine sulfone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](N)=[CH:5][C:4]2[S:8]([C:11]3[CH:16]=[C:15](N)[CH:14]=[CH:13][C:12]=3[C:3]=2[CH:2]=1)(=O)=O.C1(C2C=CC=CC=2)C=CC=CC=1.[S].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH:2]1[C:3]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[S:8][C:4]=2[CH:5]=[CH:6][CH:1]=1 |f:3.4.5.6,^3:29|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04178431

Procedure details

Benzidine sulfone used as the diamine component in the synthesis of the novel copolyamide is a known compound, and it can be prepared, for example, by a method comprising reacting biphenyl with sulfur in the presence of anhydrous aluminum chloride to form dibenzothiophene, oxidizing dibenzothiophene with hydrogen peroxide to form dibenzothiophene-5,5'-dioxide, nitrating the dioxide with concentrated nitric acid to form 3,7-dinitrodibenzothiophene-5,5'-dioxide and reducing the so formed dioxide with stannous chloride in the state acidified by hydrochloric acid to form benzidine sulfone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](N)=[CH:5][C:4]2[S:8]([C:11]3[CH:16]=[C:15](N)[CH:14]=[CH:13][C:12]=3[C:3]=2[CH:2]=1)(=O)=O.C1(C2C=CC=CC=2)C=CC=CC=1.[S].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH:2]1[C:3]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[S:8][C:4]=2[CH:5]=[CH:6][CH:1]=1 |f:3.4.5.6,^3:29|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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